molecular formula C16H15BrN2O3 B1390317 tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate CAS No. 1171917-36-4

tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate

Cat. No.: B1390317
CAS No.: 1171917-36-4
M. Wt: 363.21 g/mol
InChI Key: MGKRJEHVQMHKNZ-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate is a high-value, multifunctional synthetic intermediate designed for advanced medicinal chemistry and drug discovery research. Its molecular architecture incorporates three key reactive sites: a bromo substituent, a protected carboxylate, and a cyanoacetyl group, which collectively make it a powerful scaffold for constructing complex heterocyclic systems. This compound is expertly engineered to serve as a core precursor in the synthesis of diverse nitrogen-containing heterocycles, such as pyridines, pyrazoles, and coumarins, which are privileged structures in the search for new bioactive molecules[a-c]. The strategic placement of the electron-withdrawing cyanoacetyl group at the 3-position of the indole ring is particularly significant, as this motif is a recognized active scaffold in the development of inhibitors for cysteine proteases[c]. Recent research highlights the immense potential of analogous tert-butyl-protected indole derivatives in pioneering therapeutic strategies. For instance, indole-based compounds featuring a tert-leucine (Tle) residue have demonstrated exceptional broad-spectrum antiviral activity by functioning as multitarget inhibitors. These inhibitors simultaneously target both the viral Main Protease (Mpro) and host cathepsins (CatL and CatS), thereby blocking critical pathways for viral replication and cellular entry[a]. This dual-inhibition mechanism presents a powerful strategy to overcome the limitations and resistance often encountered with single-target antiviral agents[a]. Consequently, this reagent provides researchers with a versatile chemical tool to explore novel multitarget pharmaceutical compounds, particularly in the urgent development of broad-spectrum antivirals effective against both α- and β-coronaviruses[a]. Its primary research value lies in its application for generating compound libraries for high-throughput screening and in rational drug design projects focused on oncology, infectious diseases, and other therapeutic areas where cysteine protease inhibition is a key objective.

Properties

IUPAC Name

tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-12(14(20)6-7-18)11-8-10(17)4-5-13(11)19/h4-5,8-9H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKRJEHVQMHKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Initial Indole Functionalization

The synthesis begins with a suitable indole derivative, often 4-nitroindole or 1H-indole, which undergoes functionalization at specific positions. The choice of starting material is critical for regioselectivity and subsequent modifications. Literature indicates that indole derivatives can be selectively brominated at the 5-position using N-bromosuccinimide (NBS) under controlled conditions, typically at room temperature or slightly elevated temperatures, to yield the 5-bromoindole intermediate.

Key Reaction: Bromination of Indole

Reagents Conditions Product Reference
N-bromosuccinimide (NBS) Room temperature, inert atmosphere 5-bromoindole ,

Protection of the Indole Nitrogen and Carboxylate Formation

Following bromination, the indole nitrogen is protected with a tert-butyl carbamate (Boc) group to enhance stability and facilitate further reactions. This is achieved by reacting the brominated indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP or triethylamine, typically in an aprotic solvent like dichloromethane or THF.

Reaction Conditions:

Reagents Conditions Product Reference
Boc2O, DMAP Room temperature, inert atmosphere tert-Butyl protected brominated indole ,

This step yields the tert-butyl 5-bromoindole-1-carboxylate.

Introduction of the Cyano Group at the 3-Position

The cyano group is introduced via a nucleophilic substitution or addition at the 3-position of the indole ring. The process often involves the formation of a 3-indolyl anion or similar reactive intermediate, which then reacts with a cyanide source such as sodium cyanide (NaCN).

Key Reaction: Cyanation

Reagents Conditions Product Reference
NaCN Elevated temperature, polar aprotic solvent (e.g., DMF or DMSO) 3-cyanoindole derivative ,

The reaction typically proceeds via nucleophilic attack on the electrophilic site, resulting in the formation of the 3-cyano group.

Esterification and Final Assembly

The final step involves esterification at the indole nitrogen or at the carboxylate position to form the tert-butyl ester. This is achieved by reacting the intermediate with tert-butyl alcohol in the presence of a coupling reagent or under acidic conditions, ensuring the formation of the tert-butyl 1-carboxylate.

Reaction Conditions:

Reagents Conditions Product Reference
tert-Butanol, DCC or EDC Room temperature, inert atmosphere tert-Butyl 1-carboxylate derivative ,

Summary of the Synthetic Route

Step Reaction Reagents Conditions Key Intermediate Reference
1 Bromination NBS Room temp 5-bromoindole ,
2 Protection Boc2O, DMAP Room temp tert-Butyl 5-bromoindole-1-carboxylate ,
3 Cyanation NaCN Elevated temp, DMF tert-Butyl 5-bromo-3-(2-cyano)indole-1-carboxylate ,
4 Esterification tert-Butanol, DCC Room temp tert-Butyl 5-bromo-3-(2-cyano)indole-1-carboxylate ,

Data Tables Summarizing Key Reagents and Conditions

Reaction Step Reagents Solvent Temperature Time Yield References
Bromination NBS DCM Room temp 1 hour High ,
Protection Boc2O, DMAP DCM Room temp 12 hours Moderate to high ,
Cyanation NaCN DMF/DMSO 80-100°C 4-8 hours Variable ,
Esterification tert-Butanol, DCC DCM Room temp 12-24 hours Moderate ,

Research Findings and Optimization Strategies

Recent research emphasizes the importance of controlling regioselectivity during bromination to prevent over-bromination or substitution at undesired sites. Use of protecting groups such as Boc on the nitrogen improves the selectivity and stability of intermediates. The cyanation step benefits from polar aprotic solvents like DMF or DMSO, which facilitate nucleophilic attack by cyanide ions.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

Tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

  • Synthesis of Pharmaceuticals : The compound is a building block for drug candidates targeting cancer and microbial infections.
  • Agrochemicals : Its derivatives are explored for agricultural applications due to their potential bioactivity.

Biology

In biological research, this compound is utilized to study various pathways and develop bioactive molecules. Its application includes:

  • Biochemical Pathways : The active hydrogen on the C-2 position can participate in condensation and substitution reactions, facilitating the study of metabolic pathways.

Medicine

The compound has garnered attention for its potential medicinal properties:

  • Anticancer Activity : Similar indole derivatives have shown significant anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .
  • GSK-3β Inhibition : Certain indole derivatives act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in cancer and neurodegenerative diseases. Preliminary studies suggest that this compound may exhibit similar inhibitory activity.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials, highlighting its versatility beyond the laboratory setting.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Indole derivatives are known for their antimicrobial effects, with preliminary studies suggesting significant antibacterial activity against resistant strains.
  • Cytotoxicity against Cancer Cells : In vitro assays have shown that related compounds significantly reduce cell viability in breast cancer cell lines.

GSK-3β Inhibition Study

A series of indole-based compounds were synthesized to evaluate their inhibitory activity against GSK-3β. The most potent compounds exhibited IC50 values in the low nanomolar range, indicating strong inhibition.

Anticancer Activity Evaluation

In vitro assays demonstrated that indole derivatives structurally related to this compound showed marked cytotoxicity against various cancer cell lines, leading to significant reductions in cell viability .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The cyanoacetyl group can act as a reactive site for further chemical modifications, allowing the compound to be tailored for specific biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole Derivatives with tert-Butyl Carbamate Protections

(a) tert-Butyl 3-Acetyl-1H-indole-1-carboxylate

This compound, synthesized via Nysted reagent-mediated alkenylation, shares the tert-butyl carbamate group and a 3-acetyl substituent with the target compound. However, the absence of bromine at position 5 and the replacement of the cyanoacetyl group with a simple acetyl group reduce its utility in cross-coupling reactions.

(b) tert-Butyl 5-Bromo-2,3-dihydro-1H-indole-1-carboxylate (1c)

This dihydroindole derivative retains the bromine at position 5 but replaces the cyanoacetyl group with a saturated 2,3-dihydroindole scaffold. The reduced aromaticity and lack of a 3-position substituent limit its applicability in electrophilic aromatic substitution reactions compared to the target compound .

(c) tert-Butyl 3-((5-Bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

The methoxy and pyrrolidine moieties differentiate its electronic profile, making it more suited for hydrogen-bonding interactions in catalysis or receptor binding. Its synthetic pathway involves palladium-catalyzed coupling, similar to methodologies used for brominated indoles .

Brominated Heterocycles with Functional Handles

(a) 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

This pyrazine derivative, synthesized via Sonogashira-like coupling, features a bromine atom and a trimethylsilyl-protected alkyne. While the bromine enables cross-coupling, the alkyne group offers orthogonal reactivity for click chemistry, contrasting with the cyanoacetyl group’s role in stabilizing enolate intermediates .

(b) 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

The tosyl group in this compound enhances solubility and serves as a leaving group in nucleophilic substitutions. Unlike the target indole derivative, its pyrrolopyrazine core is less aromatic, influencing its electronic properties and reactivity in ring-forming reactions .

Biological Activity

Tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate is a synthetic organic compound with the molecular formula C16H15BrN2O3. It belongs to the indole family, which is notable for its presence in numerous natural products and pharmaceuticals. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features several key functional groups:

  • Indole Ring : A bicyclic structure that is crucial in many biological systems.
  • Bromine Atom : Introduces unique reactivity and potential biological interactions.
  • Cyanoacetyl Group : Enhances the compound's ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Bromination of Indole Derivatives : Introduction of the bromine atom.
  • Boc Protection : Use of tert-butyloxycarbonyl (Boc) to protect the carboxylic acid group.
  • Cyanoacetylation : Addition of the cyanoacetyl group through a cyanoacetylation reaction, often utilizing solvents like dichloromethane and catalysts such as triethylamine.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The bromine substitution may enhance these effects by increasing lipophilicity and facilitating cellular uptake.

GSK-3β Inhibition

Studies have demonstrated that certain indole derivatives can act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in cancer and neurodegenerative diseases. Compounds with similar structures have shown nanomolar potency against GSK-3β, suggesting that this compound may also possess this activity .

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. The presence of the cyanoacetyl group may contribute to this activity by enhancing interaction with microbial targets. Preliminary studies suggest that related compounds exhibit significant antibacterial effects against various strains, including resistant bacteria.

Case Studies

  • GSK-3β Inhibition Study : A series of indole-based compounds were synthesized and evaluated for their inhibitory activity against GSK-3β. The most potent compounds exhibited IC50 values in the low nanomolar range, indicating strong inhibition .
  • Anticancer Activity Evaluation : In vitro assays demonstrated that indole derivatives, including those structurally related to this compound, showed marked cytotoxicity against breast cancer cell lines, leading to significant reductions in cell viability .

Data Table: Biological Activity Overview

Activity TypeTarget/PathwayIC50 Value (nM)Reference
GSK-3β InhibitionGlycogen Synthase Kinase 3β~480
AnticancerBreast Cancer CellsVaries (low µM)
AntimicrobialVarious Bacterial StrainsVariesPreliminary Studies

Q & A

Q. What are the environmental implications of its degradation products?

  • Methodology : Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀) and biodegradation studies (OECD 301B). Note that brominated indoles may persist in aquatic systems; advanced oxidation processes (AOPs) like UV/H₂O₂ can mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate
Reactant of Route 2
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tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate

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